molecular formula C17H26O2 B14723948 2,6-Dimethylheptan-4-yl phenylacetate CAS No. 6290-48-8

2,6-Dimethylheptan-4-yl phenylacetate

Cat. No.: B14723948
CAS No.: 6290-48-8
M. Wt: 262.4 g/mol
InChI Key: BPHMNNRJLKTHLD-UHFFFAOYSA-N
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Description

2,6-Dimethylheptan-4-yl phenylacetate is an organic compound with the molecular formula C17H26O2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethylheptan-4-yl phenylacetate typically involves the esterification of 2,6-dimethylheptan-4-ol with phenylacetic acid. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethylheptan-4-yl phenylacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6-Dimethylheptan-4-yl phenylacetate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals

Mechanism of Action

The mechanism of action of 2,6-Dimethylheptan-4-yl phenylacetate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release phenylacetic acid, which may interact with various enzymes and receptors in biological systems. The compound’s unique structure allows it to modulate specific biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dimethylheptan-4-yl acetate
  • 2,6-Dimethylheptanol
  • Phenylacetic acid esters

Uniqueness

Compared to similar compounds, 2,6-Dimethylheptan-4-yl phenylacetate stands out due to its unique combination of the 2,6-dimethylheptan-4-yl group and the phenylacetate moiety. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

6290-48-8

Molecular Formula

C17H26O2

Molecular Weight

262.4 g/mol

IUPAC Name

2,6-dimethylheptan-4-yl 2-phenylacetate

InChI

InChI=1S/C17H26O2/c1-13(2)10-16(11-14(3)4)19-17(18)12-15-8-6-5-7-9-15/h5-9,13-14,16H,10-12H2,1-4H3

InChI Key

BPHMNNRJLKTHLD-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(CC(C)C)OC(=O)CC1=CC=CC=C1

Origin of Product

United States

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